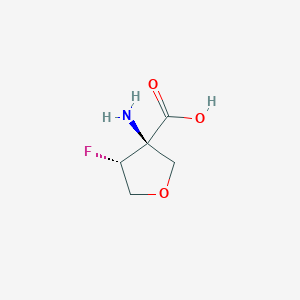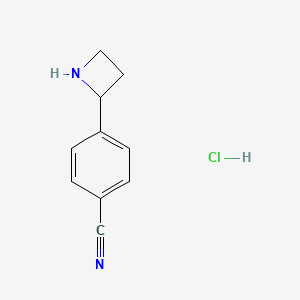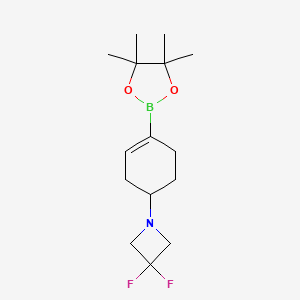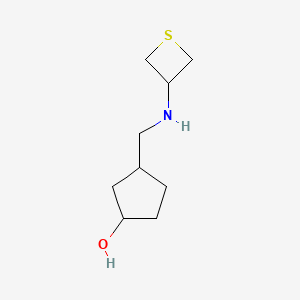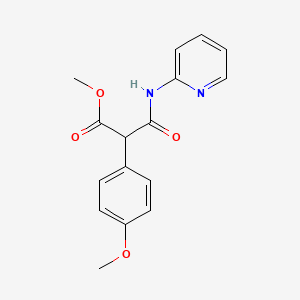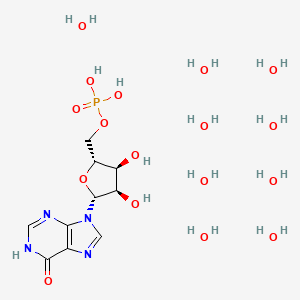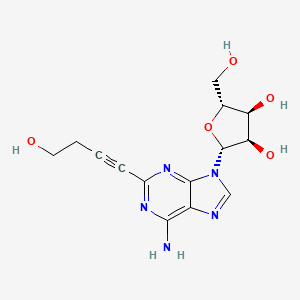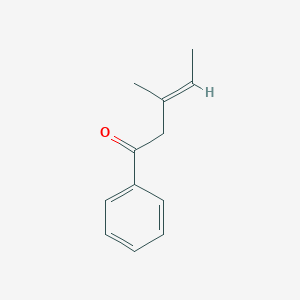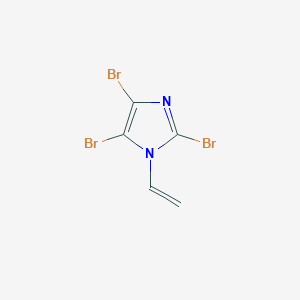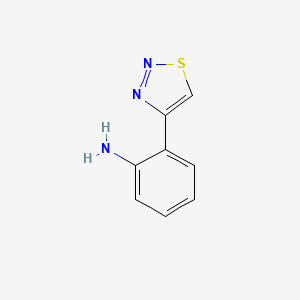
2-(1,2,3-Thiadiazol-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,3-Thiadiazol-4-yl)aniline is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has a thiadiazole ring attached to an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Thiadiazol-4-yl)aniline typically involves the reaction of 2-aminobenzothiol with appropriate reagents. One common method includes the cyclization of 2-aminobenzothiol with hydrazonoyl halides in the presence of a base such as triethylamine . The reaction is carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-(1,2,3-Thiadiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using zinc and acetic acid in isopropyl alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Zinc, acetic acid, isopropyl alcohol.
Substitution: Halogens, alkylating agents, triethylamine, DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
科学研究应用
2-(1,2,3-Thiadiazol-4-yl)aniline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(1,2,3-Thiadiazol-4-yl)aniline involves its interaction with biological targets through its thiadiazole ring. The compound can disrupt membrane integrity in pathogens, leading to their inhibition . It also interacts with enzymes and receptors, affecting various biochemical pathways .
相似化合物的比较
2-(1,2,3-Thiadiazol-4-yl)aniline can be compared with other thiadiazole derivatives:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Exhibits antifungal and antibacterial properties.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Used in photovoltaic materials and OLEDs.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
属性
CAS 编号 |
286955-98-4 |
|---|---|
分子式 |
C8H7N3S |
分子量 |
177.23 g/mol |
IUPAC 名称 |
2-(thiadiazol-4-yl)aniline |
InChI |
InChI=1S/C8H7N3S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H,9H2 |
InChI 键 |
WFXDPAFYLRCCGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CSN=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
